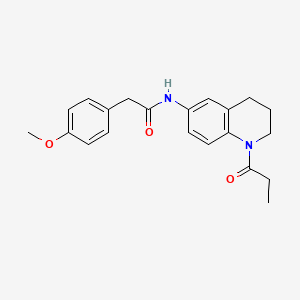

2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

The compound 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (C₂₂H₂₆N₂O₄, MW 382.46) is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with a propanoyl group at position 1 and an acetamide-linked 4-methoxyphenyl moiety at position 6.

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

InChI |

InChI=1S/C21H24N2O3/c1-3-21(25)23-12-4-5-16-14-17(8-11-19(16)23)22-20(24)13-15-6-9-18(26-2)10-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |

InChI Key |

UCNMINDDJJTQRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide represents a novel class of tetrahydroquinoline derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C20H24N2O3

- Molecular Weight : 340.42 g/mol

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Some studies indicate neuroprotective properties that could be beneficial in neurodegenerative diseases.

Pharmacological Mechanisms

The biological activity of 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways (e.g., kinases or phosphatases).

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing neurotransmission and cellular signaling.

- Oxidative Stress Reduction : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Antimicrobial Activity

A study conducted by [source] evaluated the antimicrobial effects of various tetrahydroquinoline derivatives, including our compound of interest. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.

Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase [source].

Neuroprotective Studies

Research published in [source] highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The compound showed a reduction in neuronal cell death induced by oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [source] |

| Anticancer | Reduced cell proliferation | [source] |

| Neuroprotection | Decreased oxidative stress | [source] |

Comparison with Similar Compounds

G502-0520: 2-(4-Methoxyphenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Acetamide

- Molecular Formula : C₂₁H₂₄N₂O₄ (MW 368.43).

- Key Difference: Replacement of the methoxyphenyl group with a 4-methoxyphenoxy linker.

- Implications: The phenoxy group introduces an ether bond, reducing molecular weight by 14.03 g/mol compared to the target compound. The absence of direct phenyl conjugation could decrease electron-donating effects, impacting interactions with aromatic residues in biological targets.

BG14067: 2-(3-Methylphenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Acetamide

- Molecular Formula : C₂₁H₂₄N₂O₃ (MW 352.43).

- Key Difference: Substitution of 4-methoxyphenyl with 3-methylphenoxy.

- The ortho-methyl substitution may introduce steric hindrance, limiting rotational freedom and affecting binding to planar active sites.

Quinoxaline-Based Acetamide Derivatives (e.g., Compound 4a)

- Example: 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide.

- Molecular Features: Chlorophenyl, pyrimidine-thio, and quinoxaline groups.

- High melting point (230–232°C) suggests strong crystalline packing, which may correlate with reduced solubility compared to the target compound . Thioether and cyano groups introduce hydrogen-bond acceptor sites, differing from the target compound’s methoxy and carbonyl motifs.

Patent-Derived Piperidin-Ylidene Acetamides

- Example: N-(3-Cyano-4-(Pyridin-3-yl-Amino)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-Ylidene)Acetamide.

- Molecular Features: Piperidin-ylidene, cyano, and tetrahydrofuran-oxy groups.

- Tetrahydrofuran-oxy substituents improve solubility via oxygen-rich heterocycles, contrasting with the target compound’s methoxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.